1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-8-5-14(6-9-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-4-2-3-15(24)11-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPJIXVSEDPORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with 4-methoxyphenylhydrazine can form an intermediate hydrazone, which upon further reaction with 8-fluoroquinoline under acidic conditions, yields the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with new functional groups replacing chloro or fluoro substituents.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the compound's effectiveness as an anticancer agent. Its structure allows for interaction with various biological targets, leading to the inhibition of tumor growth.
- Mechanism of Action : The compound exhibits cytotoxicity against several cancer cell lines. For instance, it has shown promising results against hematological tumors, with a reported IC50 value indicating potent activity. The presence of fluorinated groups enhances metabolic stability and bioavailability, making it a suitable candidate for further development in oncology .
- Case Study : A recent study synthesized derivatives of pyrazoloquinoline compounds, including variations of 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. These derivatives were tested against multiple cancer cell lines, showing improved selectivity and potency compared to existing treatments .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Biological Evaluation : In vitro studies have shown that the compound reduces the production of inflammatory mediators in various models of inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antiviral Activity
The antiviral properties of this compound are also noteworthy. Preliminary studies indicate its efficacy against several viral strains.
- Mechanism : The compound has been shown to inhibit viral replication by targeting specific viral proteins or pathways essential for viral lifecycle completion. For example, its derivatives have been tested against HIV and influenza viruses, demonstrating significant antiviral activity at low concentrations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The presence of chloro, fluoro, and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares key structural features and bioactivities of the target compound with its analogs:
Key Observations:
- Substituent Effects on Activity: Amino groups (e.g., 2i, 2m) enhance anti-inflammatory activity by inhibiting nitric oxide (NO) production, with IC50 values in the submicromolar range . The target compound lacks an amino group but includes a 4-methoxyphenyl group, which may improve solubility or modulate receptor interactions.
- Core Modifications: Compounds like ELND006 and 5q demonstrate that altering the core (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[4,3-c]quinoline) or adding sulfonyl groups (e.g., ELND006) can shift biological targets (e.g., gamma-secretase vs. iNOS) .
- Electronic Properties: The 8-fluoro substituent in the target compound may enhance metabolic stability, similar to trifluoromethyl groups in ELND derivatives .
Pharmacological Potential and Limitations
- Metabolic Stability: The 8-fluoro substituent may reduce oxidative metabolism, as seen in ELND derivatives with fluorinated aromatic rings .
Biological Activity
The compound 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is part of a class of pyrazolo[4,3-c]quinoline derivatives that have garnered attention for their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a fluoro substituent, and a methoxyphenyl group, which are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. The compound under discussion has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, it was found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key players in inflammatory responses.
Key Findings:
- Inhibition of NO Production: The compound exhibited significant inhibition of LPS-stimulated NO production.
- Mechanism of Action: It operates through the downregulation of iNOS and COX-2 pathways, which are crucial in inflammation processes .
Anticancer Activity
In addition to its anti-inflammatory effects, pyrazolo[4,3-c]quinoline derivatives have shown promise as anticancer agents. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study:
A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. Specifically, compounds with similar structural features were noted for their selective cytotoxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their chemical structure. Key structural features that enhance activity include:
- Substituents on the Phenyl Rings: The position and nature of substituents (e.g., methoxy or chloro groups) significantly affect the potency against inflammatory markers and cancer cells.
- Fluorine Substitution: The presence of fluorine at specific positions has been associated with increased biological activity due to enhanced lipophilicity and electron-withdrawing effects .
Data Summary
Q & A
Q. What are the key synthetic precursors and strategies for constructing the pyrazolo[4,3-c]quinoline scaffold?
The pyrazolo[4,3-c]quinoline core is typically synthesized using 2,4-dichloroquinoline-3-carbonitrile as a starting material, enabling regioselective functionalization at the 3- and 4-positions. Condensation reactions with aryl hydrazines or aldehydes are critical for pyrazole ring formation . For example:
- 2,4-Dichloroquinoline-3-carbonitrile : Provides the quinoline backbone and allows substitution via nucleophilic aromatic displacement .
- Aryl hydrazines : Introduce pyrazole rings through cyclocondensation (e.g., refluxing in DMF for 3 hours) .
| Precursor | Role | Reference |
|---|---|---|
| 2,4-Dichloroquinoline-3-carbonitrile | Core scaffold functionalization | |
| 4-Methoxyphenyl hydrazine | Pyrazole ring formation and aryl group introduction |
Q. What spectroscopic methods are recommended for structural confirmation of substituted pyrazoloquinolines?
Use a combination of 1H/13C NMR (to confirm substituent positions and coupling patterns) and X-ray crystallography (to resolve ambiguities in regiochemistry). For example:
Q. How do condensation reactions contribute to pyrazole ring formation in pyrazoloquinoline systems?
Condensation of quinoline-3-carbaldehydes with aryl hydrazines in polar aprotic solvents (e.g., DMF) under reflux forms hydrazone intermediates, which cyclize to yield pyrazole rings. Key parameters:
- Reaction time : 3–6 hours for complete cyclization .
- Solvent choice : DMF enhances solubility of aromatic intermediates .
Advanced Research Questions
Q. How does fluorination at the 8-position influence electronic properties and stability?
The 8-fluoro group acts as a strong electron-withdrawing substituent, reducing π-electron density in the quinoline ring and enhancing oxidative stability. Comparative studies show:
- Stability : Fluorinated derivatives exhibit 20–30% higher thermal stability (TGA data) than non-fluorinated analogs .
- Reactivity : Fluorine increases electrophilicity at the 4-position, facilitating nucleophilic substitutions .
| Property | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| Thermal Decomposition (°C) | 280–300 | 250–270 |
| Hammett σ Value | +0.78 | +0.23 |
Q. What strategies mitigate competing side reactions during multi-aryl group introduction?
Q. How can computational methods predict regiochemical outcomes in pyrazoloquinoline syntheses?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict favored reaction pathways. For example:
- Nucleophilic attack : Calculations show a 15 kJ/mol energy preference for substitution at the 4-position over the 2-position in dichloroquinoline precursors .
Q. How to resolve contradictions in spectral data interpretation?
Q. What experimental evidence supports cyclocondensation mechanisms in pyrazoloquinoline formation?
Isotopic labeling (e.g., 15N-tracing) and kinetic studies confirm a two-step mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
